BenchChemオンラインストアへようこそ!

N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Lipophilicity Optimization Pharmacophore Design Indole Glyoxylamide SAR

N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 896050-08-1) belongs to the indole-3-glyoxylamide chemotype, a scaffold extensively patented for antitumor, anti-angiogenic, anti-asthmatic, and anti-inflammatory applications. The compound features a benzhydryl (diphenylmethyl) amide at the indole 3-position glyoxylamide nitrogen and an N,N-diethylacetamide side chain grafted onto the indole N1 position, combining bulky lipophilic and tertiary amide functionalities within a single, well-defined architecture (PubChem CID.

Molecular Formula C29H29N3O3
Molecular Weight 467.569
CAS No. 896050-08-1
Cat. No. B2423853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
CAS896050-08-1
Molecular FormulaC29H29N3O3
Molecular Weight467.569
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H29N3O3/c1-3-31(4-2)26(33)20-32-19-24(23-17-11-12-18-25(23)32)28(34)29(35)30-27(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-19,27H,3-4,20H2,1-2H3,(H,30,35)
InChIKeyKJSLWTFBRYXNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 896050-08-1) Chemical Class and Baseline Profile for Procurement Screening


N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 896050-08-1) belongs to the indole-3-glyoxylamide chemotype, a scaffold extensively patented for antitumor, anti-angiogenic, anti-asthmatic, and anti-inflammatory applications [1][2]. The compound features a benzhydryl (diphenylmethyl) amide at the indole 3-position glyoxylamide nitrogen and an N,N-diethylacetamide side chain grafted onto the indole N1 position, combining bulky lipophilic and tertiary amide functionalities within a single, well-defined architecture (PubChem CID 18562281) [3]. Although direct published biological activity data for this exact compound remain scarce—a situation not uncommon in early-stage discovery libraries and custom synthesis portfolios—the dual-substitution pattern differentiates it from both the simpler indole-3-glyoxylamides and analogs that bear only a single functionalization vector.

Why Generic Indole-3-Glyoxylamide Analogs Cannot Substitute N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide in Structure-Focused Campaigns


The N1-diethylacetamide and N-benzhydryl motifs jointly create a substitution pattern that is absent from the majority of literature-described indole-3-glyoxylamides, which typically bear a single amide variation at the glyoxylamide nitrogen [1][2]. Even closely related analogs—such as the N1–unsubstituted N-benzhydryl-2-(1H-indol-3-yl)-2-oxoacetamide or the N1-morpholinoacetamide derivative—introduce divergent hydrogen-bond acceptor/donor profiles, conformational flexibility, and lipophilicity [3]. In the benzodiazepine receptor (BzR) and CB2 cannabinoid receptor series, modest N-alkyl changes shifted Ki values from micromolar to low nanomolar ranges, and the N1 substituent on indole-3-glyoxylamide scaffolds is a known determinant of cellular permeability and off-target liability [4][5]. Consequently, generic procurement of a single-vector indole-3-glyoxylamide cannot replicate the dual-vector pharmacophore of CAS 896050-08-1 without re-synthesis.

Quantitative Evidence Guide for Differentiating N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide from its Closest Analogs


Dual-Functionalization Advantage: N1-Diethylacetamide vs. N1–Unsubstituted Benzhydryl-Indole Glyoxylamide in Computed Lipophilicity and Rotatable Bonds

The target compound carries an N,N-diethylacetamide substituent at the indole N1 position, a feature absent in the simpler N-benzhydryl-2-(1H-indol-3-yl)-2-oxoacetamide (MW 354.4 g/mol). This N1 appendage adds a tertiary amide and two additional rotatable bonds. Computed properties from PubChem highlight key differentiation points. A detailed side-by-side comparison of computed logP and molecular complexity parameters reveals the extent of divergence [1][2].

Lipophilicity Optimization Pharmacophore Design Indole Glyoxylamide SAR

N-Benzhydryl vs. N-Benzyl Indole-3-Glyoxylamide: Measured Benzodiazepine Receptor Affinity Guides Selection

Although the target compound has not been individually profiled for BzR affinity, a directly measured comparator exists. N-Benzyl-2-(1H-indol-3-yl)-2-oxoacetamide—a close single-vector structural relative—exhibited a Ki of 346 nM in a [³H]flumazenil displacement assay using rat GABAA α1β2γ2 receptors expressed in HEK293 cells [1]. This value defines the basal affinity of the simple N-benzyl (rather than N-benzhydryl) indole-3-glyoxylamide core. The benzhydryl group in the target compound introduces a second phenyl ring and increased steric bulk, a modification that, in analogous BzR ligand series, amplified affinity by up to 10-fold through occupancy of the L1/L2 lipophilic pocket [2].

GABAA Receptor Benzodiazepine Binding Site Indole Glyoxylamide

N1-Morpholinoacetamide Analog: Differential Hydrogen-Bond Acceptor Count and Molecular Weight Trade-off

A commercially listed structural analog, N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (MF C29H27N3O4, MW 481.55 g/mol), replaces the diethylamino group with a morpholine ring . This change increases the hydrogen-bond acceptor count (from 3 to 5) and molecular weight (ΔMW ≈ +14 Da). The target compound’s diethylamino moiety provides a tertiary amine with lower polar surface area contribution compared to the morpholine oxygen, potentially favoring passive permeability while retaining a basic center for salt formation or solubility tuning [1].

Medicinal Chemistry Optimization Property Forecast Indole Scaffold Modification

Class-Level Anti-Proliferative Potential: Benchmarking Against Adamantyl-Indole Oxoacetamide Derivatives

N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have demonstrated IC50 values as low as 10.56 ± 1.14 μM against MCF-7 breast cancer cells in MTT assays [1]. While the adamantyl substituent differs from the benzhydryl group of the target compound, both occupy the same steric pocket on the glyoxylamide nitrogen and the indole 2-position, respectively. The N1-diethylacetamide chain of the target compound introduces an additional hydrogen-bond-capable amide that is absent in the adamantyl series and may improve aqueous solubility and cellular uptake, a hypothesis that can be tested directly in the same MCF-7/Hela/HepG2 panel.

Anticancer Screening Cytotoxicity Assay Indole Glyoxylamide

cPLA2 Inhibitory Scaffold Precedent: Indole-3-Glyoxylamides as Validated Inhibitors of Cytosolic Phospholipase A2

Multiple patents establish that N-substituted indole-3-glyoxylamides, particularly those with benzhydryl-type N-substituents, act as inhibitors of cytosolic phospholipase A2 (cPLA2), a validated target in inflammatory disorders [1][2]. The target compound contains the core indole-3-glyoxylamide pharmacophore with a benzhydryl amide, matching the structural requirements outlined in US Patent 7,432,289 and related filings for cPLA2 inhibition [1]. While IC50 data for the specific compound are not publicly available, the patent class teaches that benzhydryl-substituted indole glyoxylamides are preferred embodiments.

cPLA2 Inhibition Inflammation Indole Glyoxylamide

Recommended Application Scenarios for N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide Based on Quantitative Evidence


GABAA Receptor Subtype-Selective Ligand Screening

The N-benzhydryl substitution is predicted—based on established SAR from the indol-3-ylglyoxylamide BzR ligand series—to engage the L1/L2 lipophilic pocket of the benzodiazepine binding site, enhancing affinity relative to the N-benzyl analog (Ki = 346 nM) [1][2]. Researchers conducting radioligand displacement assays (e.g., [³H]flumazenil on recombinant α1β2γ2, α2β2γ2, α3β2γ2, and α5β2γ2 subtypes) should prioritize this compound as a dual-vector probe for subtype-selectivity profiling.

Cytosolic Phospholipase A2 (cPLA2) Inhibitor Lead Identification

Patented SAR indicates that benzhydryl-substituted indole-3-glyoxylamides are preferred cPLA2 inhibitors [1]. The target compound embodies this key structural requirement while additionally offering an N1-diethylacetamide handle for further derivatization or bioconjugation. It is best deployed in in vitro cPLA2 enzymatic activity assays (fluorogenic or HPLC-based) followed by cellular arachidonic acid release assays in RAW 264.7 or THP-1 macrophages.

Anticancer Phenotypic Screening and Probe Design

With a class benchmark IC50 of ~10 μM against MCF-7 cells for structurally related adamantyl-indole oxoacetamides [1], the target compound is suitable for inclusion in focused anticancer screening panels (MCF-7, HeLa, HepG2, and potentially NCI-60). The N1-diethylacetamide group provides a solubility-enhancing tertiary amide that may improve assay compatibility compared to more lipophilic, single-vector analogs.

Custom Synthesis and Library Enumeration Starting Material

The compound’s well-defined dual-functionalization architecture makes it a high-value starting material for parallel synthesis of focused libraries. The benzhydryl amide is a stable, pre-installed pharmacophore anchor, while the N1-diethylacetamide chain can be hydrolyzed and re-functionalized or used directly in amide coupling, reductive amination, or click chemistry diversification strategies [1][2]. Procurement from specialty chemical suppliers ensures batch-to-batch consistency (typical purity ≥95%) for SAR campaign reproducibility.

Quote Request

Request a Quote for N-benzhydryl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.